molecular formula C13H7F9O2 B067550 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione CAS No. 168920-97-6

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione

Cat. No. B067550
M. Wt: 366.18 g/mol
InChI Key: MYWBHGPUNSBHHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves complex reactions, including 1,3-dipolar cycloadditions and transformations of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of indazole-4,7-dione derivatives from phenylsydnone and toluquinone demonstrates a method to achieve compounds with similar dione functionalities (Nan'ya et al., 1987).

Molecular Structure Analysis

The molecular structure of related dione compounds has been elucidated using single-crystal X-ray diffraction, revealing detailed geometries and confirming the presence of specific functional groups. The crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provides insight into the arrangement and spatial orientation of atoms in a similar dione compound (Nan'ya et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving dione compounds can be diverse, including cycloadditions, brominations, and transformations leading to various derivatives with different properties. The reactivity study of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) exemplifies such chemical versatility, showcasing the solid-state structure and spectroscopic characterizations which provide insights into the reactivity patterns of similar compounds (Murthy et al., 2019).

Physical Properties Analysis

Physical properties, such as crystallography, spectroscopy, and thermodynamics, are crucial for understanding the behavior and potential applications of these compounds. Studies like the synthesis and crystal structure of 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione detail the solid-state characteristics and molecular interactions, providing a basis for predicting the physical properties of related compounds (Bubbly et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application range of these compounds. The detailed analysis of the reactivity and characterization of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) illustrates the methods to investigate chemical behavior and properties relevant to similar dione compounds (Murthy et al., 2019).

Scientific Research Applications

Natural Occurrence and Structural Analysis

  • Natural Occurrence

    The compound 1-Phenylheptane-1,5-dione, similar to the requested molecule, has been identified as a natural product isolated from Phellinus tremulus. This discovery is notable as it represents the first naturally occurring phenylheptane oxidized in the 1 position and the first dione of this class of natural products (Nelson, Matthees, & Lewis, 1993).

  • Structural Analysis

    The structure of similar compounds, such as 1,5-Bis([1,1'-biphenyl]-4-yl)-5-hydroxy-3-methylheptane-1,6-dione, has been studied using X-ray analysis, quantum chemical calculations, and AIM (atoms in molecules) analysis. These studies have revealed the importance of intramolecular C-H...π forces in the structural formation of these compounds (Vashchenko et al., 2019).

Synthesis and Reactivity

  • Synthesis Techniques

    The synthesis of 2,5- and 2,6-substituted hexadienes and heptadienes has been explored, involving compounds like 4,4,5,5-tetrafluorooctane-3,6-dione and 4,4,5,5,6,6,-hexafluorononane-3,7-dione. These studies provide insight into the methods and efficiencies of synthesizing similar fluoroalkyl-diones (Burton & Tsao, 1988).

  • Reactivity and Applications

    The synthesis and structural characterization of metal-organic compounds, such as 1,7-bis(4-triphenylsiloxy-3-methoxy-phenyl)-1,6-heptadiene-3,5-dione, demonstrate the potential of fluoroalkyl-diones in complexation and luminescence applications. These compounds showcase the versatility of similar molecular structures in various scientific applications, including luminescent properties and metal-organic frameworks (Lorenz et al., 2019).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(24)6-8(23)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBHGPUNSBHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895962
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione

CAS RN

168920-97-6
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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